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Introduction
2-Hydroxybutyryl-CoA is the activated form of the ketone body metabolite β-hydroxybutyrate.

It serves as a donor for the post-translational modification known as lysine β-

hydroxybutyrylation (Kbhb), a crucial regulatory mechanism in epigenetics and metabolism.

The study of enzyme kinetics involving 2-Hydroxybutyryl-CoA is essential for understanding

the regulation of this pathway and for the development of therapeutic agents targeting enzymes

that modulate Kbhb levels. This document provides detailed application notes and protocols for

studying the kinetics of enzymes that add or remove the β-hydroxybutyryl group from proteins,

primarily focusing on the histone acetyltransferase p300 and histone deacetylases (HDACs).

Key Enzymes in Lysine β-Hydroxybutyrylation
The reversible nature of lysine β-hydroxybutyrylation is governed by the opposing activities of

"writer" and "eraser" enzymes.

Writer Enzyme: p300/CBP: The transcriptional co-activator p300, a histone acetyltransferase

(HAT), has been identified as the primary enzyme responsible for catalyzing the transfer of

the β-hydroxybutyryl group from 2-Hydroxybutyryl-CoA to lysine residues on histones and

other proteins.[1][2]
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Eraser Enzymes: HDAC1 and HDAC2: Histone deacetylases 1 and 2 are the principal

enzymes that remove the β-hydroxybutyryl modification from lysine residues.[1]

A Novel Reverse Reaction: Recent studies have revealed that class I HDACs, including

HDAC1 and HDAC2, can also catalyze the reverse reaction—the addition of a β-

hydroxybutyryl group to lysine in a CoA-independent manner, particularly at high

concentrations of β-hydroxybutyrate.[3]

Signaling Pathway and Regulatory Loop
The interplay between p300 and HDACs in regulating lysine β-hydroxybutyrylation forms a

dynamic regulatory loop that responds to cellular metabolic states, particularly the levels of β-

hydroxybutyrate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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